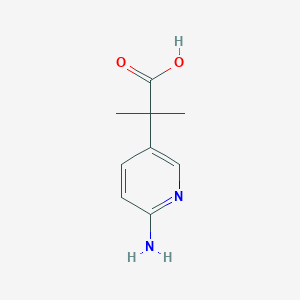

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

CAS No.: 385449-77-4

Cat. No.: VC8270163

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 385449-77-4 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c1-9(2,8(12)13)6-3-4-7(10)11-5-6/h3-5H,1-2H3,(H2,10,11)(H,12,13) |

| Standard InChI Key | XFQKWWXKWWWYRH-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CN=C(C=C1)N)C(=O)O |

| Canonical SMILES | CC(C)(C1=CN=C(C=C1)N)C(=O)O |

Introduction

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an aminopyridine moiety, which is known for its biological activity, particularly in the development of various therapeutic agents. The compound's structure includes a pyridine ring substituted with an amino group at position 6 and a propanoic acid side chain.

Synthesis Methods

The synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid typically involves the reaction of specific precursors that contain the aminopyridine structure. The process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound.

Applications in Research

This compound is used in scientific research, particularly in medicinal chemistry and pharmaceutical studies. Its applications include the development of therapeutic agents due to the biological activity of the aminopyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. Quantitative data regarding binding affinities or biological activity can be obtained through various assays, including enzyme inhibition studies or receptor binding assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume